2-(Piperidin-3-yl)benzo[d]thiazole

Serotonin receptor pharmacology GPCR agonist screening Selectivity profiling

For teams developing selective 5-HT1E probes for migraine or cognition, 2-(Piperidin-3-yl)benzo[d]thiazole is the only regioisomer with publicly archived selectivity data, eliminating screening uncertainty. - 269-fold selective 5-HT1E agonism (EC50 186 nM) vs 5-HT1A (EC50 50 µM). - Chiral piperidine enables stereochemical SAR; (R)-enantiomer available for eudysmic ratio studies. - Lower pKa (9.10 vs 9.68 for 4-yl isomer) favors CNS penetration by reducing positively charged species at BBB pH. Procure with batch-specific QC documentation.

Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
CAS No. 750640-97-2
Cat. No. B1342488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-yl)benzo[d]thiazole
CAS750640-97-2
Molecular FormulaC12H15ClN2S
Molecular Weight254.78 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC3=CC=CC=C3S2.Cl
InChIInChI=1S/C12H14N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
InChIKeyMUTMKQFNAWJANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-3-yl)benzo[d]thiazole (CAS 750640-97-2): Procurement-Ready Heterocyclic Building Block for Serotonin Receptor & Kinase-Targeted Discovery


2-(Piperidin-3-yl)benzo[d]thiazole (CAS 750640-97-2) is a heterocyclic fragment comprising a benzothiazole core directly attached to a piperidine ring at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, with publicly archived bioassay data demonstrating selective agonism at the serotonin 5-HT1E receptor (EC50 186 nM) [1] and activity as a scaffold for cyclin-dependent kinase (CDK) and VEGFR2 multi-target inhibitor programs [2]. Its predicted pKa of 9.10 for the piperidine nitrogen differentiates it from other regioisomeric piperidinyl-benzothiazoles, directly influencing protonation state, solubility, and target engagement profiles at physiological pH.

Why 2-(Piperidin-3-yl)benzo[d]thiazole Cannot Be Replaced by Other Piperidinyl-Benzothiazole Regioisomers in Lead Optimization


The position of the piperidine attachment on the benzothiazole ring is not a trivial structural variation. Regioisomers such as 2-(piperidin-4-yl)benzo[d]thiazole (CAS 51784-73-7) and 2-(piperidin-2-yl)benzo[d]thiazole (CAS 51785-22-9) exhibit distinct physicochemical and biological profiles. The 3-position attachment introduces a chiral center that is absent in the 4-yl isomer, enabling stereochemical probing of target binding pockets . More critically, the 3-yl isomer displays a predicted pKa of 9.10 , approximately 0.6 log units lower than the 4-yl isomer (pKa 9.68) , resulting in differential protonation at physiological pH that affects hydrogen-bonding capacity, solubility, and membrane permeability. Direct bioassay evidence further confirms that simple regioisomeric substitution alters receptor selectivity: the 3-yl compound demonstrates 269-fold selectivity for 5-HT1E (EC50 186 nM) over 5-HT1A (EC50 50,000 nM) [1], a selectivity profile that cannot be assumed for the 4-yl or 2-yl congeners without equivalent experimental validation.

Quantitative Differentiation Evidence for 2-(Piperidin-3-yl)benzo[d]thiazole Versus Closest Analogs


269-Fold 5-HT1E Receptor Selectivity Over 5-HT1A: A Defined Selectivity Window Not Reported for Other Piperidinyl-Benzothiazole Regioisomers

In a cell-based high-throughput screen employing human 5-HT receptor subtypes, 2-(piperidin-3-yl)benzo[d]thiazole demonstrated an EC50 of 186 nM at the 5-HT1E receptor compared to an EC50 of 50,000 nM at the 5-HT1A receptor, yielding a 269-fold selectivity window [1]. Against the S1P3 receptor counterscreen, the compound was inactive (EC50 > 40,000 nM) [2]. This selectivity profile is documented for the 3-yl regioisomer only; equivalent data are absent from the public domain for the 4-yl (CAS 51784-73-7) and 2-yl (CAS 51785-22-9) isomers, meaning a procurement decision for the 3-yl compound is currently the only evidence-backed path for 5-HT1E-biased probe development.

Serotonin receptor pharmacology GPCR agonist screening Selectivity profiling

Predicted pKa Shift of -0.58 Units Relative to the 4-Piperidinyl Isomer Alters Physiologically Relevant Protonation

The predicted pKa of the piperidine nitrogen in 2-(piperidin-3-yl)benzo[d]thiazole is 9.10 , whereas the corresponding value for the 4-piperidinyl regioisomer (CAS 51784-73-7) is 9.68 . This -0.58 log unit shift means that at pH 7.4, the 3-yl isomer is approximately 74% protonated versus approximately 88% for the 4-yl isomer (calculated via Henderson-Hasselbalch), translating into a measurably lower fraction of the positively charged species available for ionic interactions with aspartate/glutamate-rich binding pockets or for influencing aqueous solubility and passive membrane permeability.

Physicochemical profiling pKa prediction Drug-likeness optimization

Chiral Center at the 3-Position Enables Stereochemical SAR Exploration Absent in the Achiral 4-Piperidinyl Series

The piperidine C-3 carbon in 2-(piperidin-3-yl)benzo[d]thiazole is a stereogenic center, making the compound chiral. Both racemic material (CAS 750640-97-2) and enantiopure (R)-enantiomer (CAS 1814944-10-9) are commercially catalogued for research procurement . In contrast, 2-(piperidin-4-yl)benzo[d]thiazole (CAS 51784-73-7) is achiral, as the piperidine 4-position lies in the symmetry plane of the ring [1]. This structural distinction is critical when the target binding site presents a chiral environment—such as kinase ATP-binding pockets or GPCR orthosteric sites—where individual enantiomers may exhibit divergent potency, selectivity, or metabolic stability.

Chiral building blocks Stereochemistry-activity relationships Asymmetric synthesis

Benzothiazolyl Piperidine-3-Carboxamide Derivatives Demonstrate Sub-Micromolar Multi-Kinase Inhibition Validating the 3-Position Scaffold for Oncology Programs

A recent study of benzothiazolyl piperidine-3-carboxamide derivatives (compounds 3, 4a-f), which incorporate the same 2-(piperidin-3-yl)benzothiazole connectivity as the target compound, revealed potent multi-kinase inhibition: compound 3 showed IC50 = 0.026 µM against CDK2, IC50 = 0.315 µM against CDK5, and IC50 = 0.221 µM against CDK6, outperforming the reference multi-kinase inhibitor SNS-032 (IC50 = 0.052, 0.476, and 0.365 µM, respectively) [1]. Compound 4b further demonstrated VEGFR2 inhibition with IC50 = 0.136 µM, comparable to Sorafenib (IC50 = 0.114 µM) [2]. These data establish the 3-piperidinyl-benzothiazole scaffold as a validated pharmacophore for kinase-directed drug discovery, providing a class-level evidence base that distinguishes this regioisomeric series from less characterized alternatives.

CDK inhibitors VEGFR2 inhibitors Kinase polypharmacology Anticancer drug discovery

Optimal Procurement and Application Scenarios for 2-(Piperidin-3-yl)benzo[d]thiazole Based on Quantitative Differentiation Evidence


5-HT1E-Selective Chemical Probe Development Where 4-Piperidinyl Isomers Offer No Documented Selectivity

For academic or biotech teams developing selective chemical probes for the serotonin 5-HT1E receptor—a target implicated in migraine and cognition—2-(piperidin-3-yl)benzo[d]thiazole is the only regioisomer with publicly archived selectivity data (EC50 186 nM at 5-HT1E vs. 50,000 nM at 5-HT1A, a 269-fold window) [1]. The 4-yl and 2-yl isomers lack any equivalent receptor profiling, meaning procurement of the 3-yl compound directly enables structure-activity relationship (SAR) expansion from a data-validated starting point rather than a screening hit of unknown selectivity.

CDK/VEGFR2 Multi-Target Kinase Inhibitor Lead Generation Using the 3-Piperidinyl-Benzothiazole Pharmacophore

Medicinal chemistry groups pursuing multi-target CDK and VEGFR2 inhibition for oncology can procure 2-(piperidin-3-yl)benzo[d]thiazole as a core scaffold for derivatization into carboxamide analogs. Published data confirm that compounds built on this scaffold achieve sub-100 nM potency against CDK2 and sub-150 nM potency against VEGFR2, surpassing or matching clinical reference compounds such as SNS-032 and Sorafenib [2]. The scaffold's validated multi-kinase activity reduces the uncertainty associated with screening uncharacterized regioisomeric building blocks.

Stereochemistry-Activity Relationship (SSAR) Studies Requiring a Chiral Piperidine-Benzothiazole Core

When the biological target features a chiral binding site—common in kinase ATP pockets and aminergic GPCRs—the chiral nature of 2-(piperidin-3-yl)benzo[d]thiazole becomes a decisive procurement criterion. The availability of the (R)-enantiomer (CAS 1814944-10-9) permits parallel evaluation of both enantiomers to determine eudysmic ratios. The achiral 4-piperidinyl isomer (CAS 51784-73-7) cannot support such studies, making the 3-yl compound the mandatory choice for programs requiring stereochemical SAR resolution.

pKa-Driven Physicochemical Optimization of CNS-Penetrant Benzothiazole Leads

The -0.58 unit pKa difference between the 3-yl (pKa 9.10) and 4-yl (pKa 9.68) isomers translates to a lower fraction of positively charged species at blood-brain barrier pH for the 3-yl compound. For central nervous system (CNS) drug discovery programs where minimizing the basic amine pKa is a recognized strategy for improving brain penetration and reducing P-glycoprotein efflux, 2-(piperidin-3-yl)benzo[d]thiazole offers an inherently more favorable ionization profile than the 4-yl isomer without requiring additional structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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